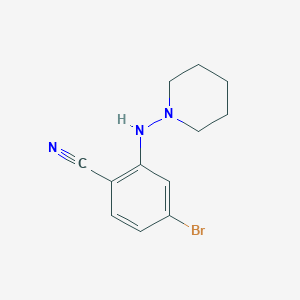

4-Bromo-2-(piperidin-1-ylamino)benzonitrile

Description

4-Bromo-2-(piperidin-1-ylamino)benzonitrile is a brominated aromatic nitrile derivative featuring a piperidinylamino substituent at the 2-position. This compound belongs to a broader class of benzonitrile derivatives, which are widely studied for their applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-bromo-2-(piperidin-1-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-5-4-10(9-14)12(8-11)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGTNLALULWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amino group, which then reacts with piperidine to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The piperidin-1-ylamino group can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Major Products:

Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Reduction: Corresponding primary amines.

Oxidation: N-oxides of the piperidin-1-ylamino group.

Scientific Research Applications

4-Bromo-2-(piperidin-1-ylamino)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and piperidin-1-ylamino groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. Detailed studies on its binding affinity and interaction pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: Piperidinylamino vs. Alkylamino: The piperidinylamino group introduces a cyclic amine, enhancing steric hindrance and basicity compared to linear alkylamino groups (e.g., propylamino or methylamino). This may improve solubility in polar solvents and influence binding in biological targets . Triazole vs. Piperidine: The 1,2,4-triazole substituent in II.7 () is more electronegative and planar, favoring π-π stacking interactions. However, it lacks the basicity of piperidine, which could reduce protonation-dependent activity .

Positional Isomerism: The 3-bromo-4-(piperidin-1-ylamino) isomer () shifts the substituents to the 3- and 4-positions, altering electronic distribution and steric accessibility. Such changes could impact reactivity in Suzuki-Miyaura couplings or interactions with biological targets .

Functional Group Additions :

- The epoxide-containing analog () introduces a reactive oxirane ring, enabling further derivatization (e.g., ring-opening reactions). This contrasts with the stable piperidine moiety, which is less reactive but more physiologically compatible .

Biological Activity

4-Bromo-2-(piperidin-1-ylamino)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H13BrN2

- Molecular Weight : 253.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in oncogenic processes. The piperidine moiety enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a dual inhibitor of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), both of which are implicated in various cancers, including neuroblastoma.

Table 1: Anticancer Activity Summary

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.

Other Biological Activities

The compound's structural features suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its piperidine ring may contribute to its interaction with neurotransmitter receptors.

Study 1: Dual Inhibition of ALK and BRD4

In a study focusing on the design of dual inhibitors for ALK and BRD4, this compound was highlighted for its potent inhibition against ALK, with an IC50 value of 17 nM. This dual action allows for a more comprehensive therapeutic strategy against tumors expressing both targets .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis demonstrated that modifications to the piperidine group could enhance selectivity for ALK over other kinases, suggesting avenues for further optimization of the compound’s efficacy and safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.